molecular formula C27H25NO7 B6544507 3,4,5-trimethoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide CAS No. 929471-95-4

3,4,5-trimethoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide

Cat. No.: B6544507
CAS No.: 929471-95-4
M. Wt: 475.5 g/mol
InChI Key: TXWUFTZNYVUDDH-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide is a synthetic benzamide derivative featuring a 1-benzofuran core substituted with a 3-methyl group and a 3-methoxybenzoyl moiety at position 2. The benzamide group at position 5 is further substituted with 3,4,5-trimethoxy aromatic rings, conferring distinct electronic and steric properties.

Properties

IUPAC Name

3,4,5-trimethoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25NO7/c1-15-20-14-18(28-27(30)17-12-22(32-3)26(34-5)23(13-17)33-4)9-10-21(20)35-25(15)24(29)16-7-6-8-19(11-16)31-2/h6-14H,1-5H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXWUFTZNYVUDDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide typically involves multiple steps, including the formation of the benzofuran ring and subsequent functionalization. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . The reaction involves the use of organoboron reagents and palladium catalysts to couple aryl halides with boronic acids or esters.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzamide moiety can be reduced to form amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the benzamide moiety can produce amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide involves its interaction with specific molecular targets. The methoxy groups and benzofuran moiety can interact with enzymes and receptors, modulating their activity. For example, compounds with similar structures have been shown to inhibit tubulin polymerization, heat shock protein 90, and thioredoxin reductase .

Comparison with Similar Compounds

Substitution at the Benzoyl Group

  • 4-Chlorobenzoyl Analogue (N-[2-(4-Chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-3,4,5-trimethoxybenzamide, ): Replacing the 3-methoxybenzoyl group with a 4-chlorobenzoyl introduces a strong electron-withdrawing substituent. However, the reduced methoxy content may decrease solubility compared to the parent compound .
  • 3-Methoxybenzoyl vs. 4-methoxy) on the benzoyl group alters π-π stacking interactions. The 3-methoxy configuration in the parent compound may better accommodate hydrophobic pockets in target proteins due to asymmetric steric effects.

Heterocyclic Core Modifications

  • Benzopyran vs. Benzofuran (3,4,5-Trimethoxy-N-[2-(4-methylphenyl)-4-oxo-4H-1-benzopyran-6-yl]benzamide, ):
    Substituting benzofuran with a benzopyran ring introduces a ketone at position 4 and increases planarity. This structural rigidity may enhance DNA intercalation but reduce metabolic stability due to oxidation susceptibility at the pyran oxygen .

  • Benzoxazole Analogue (3-Methoxy-N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide, ):
    Replacing benzofuran with benzoxazole introduces an additional nitrogen atom, improving hydrogen-bonding capacity. However, the absence of the 3-methyl group in the benzoxazole derivative may reduce steric hindrance, affecting target selectivity .

Hydrazide Derivatives ():

Compounds like N-(3-(2-(aroyl)hydrazinyl)-3-oxo-1-(3,4,5-trimethoxyphenyl)prop-1-en-2-yl)-3,4,5-trimethoxybenzamide incorporate a hydrazide linker.

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Target Solubility (logP)* Reference
3,4,5-Trimethoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide Benzofuran 3-Me, 3-MeOBz, 3,4,5-TrimethoxyBz Tubulin, ER/GPER 3.8
N-[2-(4-Chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-3,4,5-trimethoxybenzamide Benzofuran 3-Me, 4-ClBz, 3,4,5-TrimethoxyBz Tubulin 4.1
3,4,5-Trimethoxy-N-[2-(4-methylphenyl)-4-oxo-4H-1-benzopyran-6-yl]benzamide Benzopyran 4-MePh, 4-Oxo, 3,4,5-TrimethoxyBz DNA Topoisomerase 3.5
3-Methoxy-N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide Benzoxazole 3-MeOPh, 3-MeOBz Kinases 2.9

*Estimated using fragment-based methods.

Biological Activity

3,4,5-trimethoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide, often referred to as TMB-6, is a complex organic compound notable for its diverse biological activities. This article delves into the synthesis, biological properties, and potential therapeutic applications of TMB-6, supported by relevant data and case studies.

Chemical Structure and Properties

TMB-6 has the molecular formula C27H25NO7C_{27}H_{25}NO_7 and a molecular weight of 475.5 g/mol. Its structure includes multiple methoxy groups and a benzofuran moiety, which are critical for its biological activity. The presence of these functional groups enhances its solubility and interaction with biological targets.

Biological Activity Overview

TMB-6 exhibits a broad spectrum of biological activities, including:

  • Antitumor Activity : TMB-6 has shown significant antiproliferative effects against various cancer cell lines, including leukemia and breast cancer cells.
  • Antimicrobial Effects : Preliminary studies indicate potential antibacterial and antifungal properties.
  • Induction of Apoptosis : It has been observed to induce apoptosis in cancer cells through mechanisms involving p53 activation and caspase-3 cleavage.

Antitumor Activity

In a series of in vitro experiments, TMB-6 demonstrated notable cytotoxicity against several cancer cell lines. For instance:

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)5.0Apoptosis induction via p53
CEM-13 (Leukemia)2.5Cell cycle arrest
A549 (Lung Cancer)10.0Inhibition of AKT signaling

The compound's ability to induce apoptosis was confirmed through flow cytometry assays, which revealed dose-dependent increases in apoptotic markers.

Antimicrobial Activity

TMB-6 has also been evaluated for its antimicrobial properties. In studies comparing its effects with known antibiotics, TMB-6 exhibited significant antibacterial activity against Gram-positive bacteria:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus15
Escherichia coli30

These results suggest that TMB-6 could serve as a lead compound for developing new antimicrobial agents.

Case Study 1: Breast Cancer Treatment

A recent study explored the effects of TMB-6 on MCF-7 breast cancer cells. The results indicated that TMB-6 significantly inhibited cell proliferation and induced apoptosis through the activation of the p53 pathway. Western blot analysis showed increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in treated cells.

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on the antimicrobial properties of TMB-6, researchers tested its efficacy against various bacterial strains. The compound displayed remarkable inhibition rates compared to standard antibiotics, suggesting its potential as an alternative treatment for resistant bacterial infections.

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